Cyclooctyne-O-amido-PEG3-PFP ester
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Overview
Description
Cyclooctyne-O-amido-PEG3-PFP ester is a non-cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains an alkyne group, making it a valuable reagent in click chemistry, specifically for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . The compound is known for its stability and efficiency in forming stable conjugates with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooctyne-O-amido-PEG3-PFP ester involves multiple steps, starting with the preparation of the cyclooctyne moietyThe reaction conditions typically involve the use of organic solvents such as dichloromethane (DCM) and catalysts like copper sulfate for the CuAAC reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure high purity and yield. The compound is then stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Cyclooctyne-O-amido-PEG3-PFP ester primarily undergoes click chemistry reactions, specifically CuAAC. This reaction involves the cyclooctyne moiety reacting with azide groups to form stable triazole linkages .
Common Reagents and Conditions
Reagents: Copper sulfate, sodium ascorbate, azide-containing molecules
Conditions: Organic solvents like DCM, ambient temperature, and inert atmosphere to prevent oxidation
Major Products
The major products formed from these reactions are stable triazole-linked conjugates, which are essential in the synthesis of ADCs and other bioconjugates .
Scientific Research Applications
Cyclooctyne-O-amido-PEG3-PFP ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Facilitates the labeling of biomolecules for imaging and tracking.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Employed in the production of bioconjugates for various applications
Mechanism of Action
The mechanism of action of Cyclooctyne-O-amido-PEG3-PFP ester involves its alkyne group reacting with azide groups in a CuAAC reaction. This reaction forms a stable triazole linkage, which is crucial for the stability and functionality of the resulting conjugates. The molecular targets are typically azide-containing molecules, and the pathway involves the formation of a copper-acetylide intermediate, which then reacts with the azide to form the triazole .
Comparison with Similar Compounds
Similar Compounds
- Cyclooctyne-PEG4-NHS ester
- Cyclooctyne-PEG3-amine
- Cyclooctyne-PEG2-biotin
Uniqueness
Cyclooctyne-O-amido-PEG3-PFP ester is unique due to its non-cleavable nature and the presence of the PFP ester group, which enhances its reactivity and stability in forming conjugates. This makes it particularly valuable in the synthesis of ADCs, where stability and efficiency are crucial .
Properties
Molecular Formula |
C25H30F5NO7 |
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Molecular Weight |
551.5 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[(2-cyclooct-2-yn-1-yloxyacetyl)amino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C25H30F5NO7/c26-20-21(27)23(29)25(24(30)22(20)28)38-19(33)8-10-34-12-14-36-15-13-35-11-9-31-18(32)16-37-17-6-4-2-1-3-5-7-17/h17H,1-4,6,8-16H2,(H,31,32) |
InChI Key |
DKTLBPSOKZMVRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC#CC(CC1)OCC(=O)NCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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